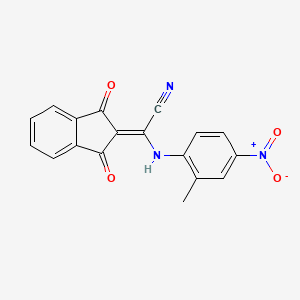![molecular formula C22H18N2O4 B7747830 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747830.png)
2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with cyanoacetylated indene compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Indole derivatives: These compounds have a similar indene moiety and are known for their diverse biological activities.
Uniqueness
Its structure provides a versatile platform for the development of new compounds with tailored properties .
Propiedades
IUPAC Name |
2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13(2)12-28-22(27)14-7-9-15(10-8-14)24-18(11-23)19-20(25)16-5-3-4-6-17(16)21(19)26/h3-10,13,24H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCLFTLIDKMGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747761.png)
![methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747763.png)
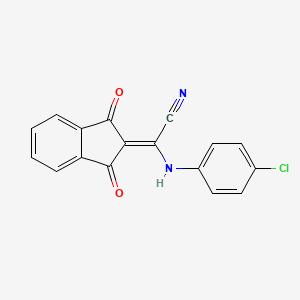
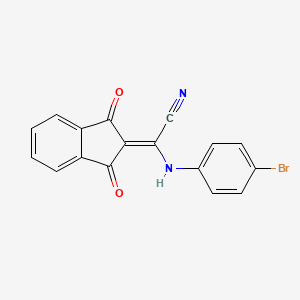
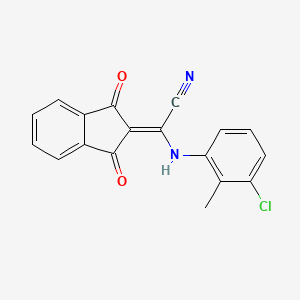
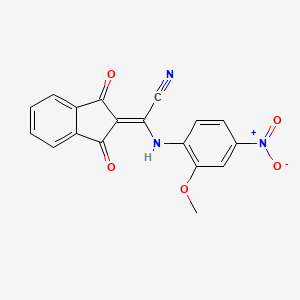
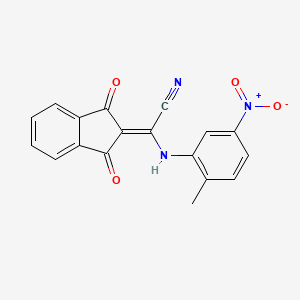
![2-[4-(diethylamino)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7747807.png)
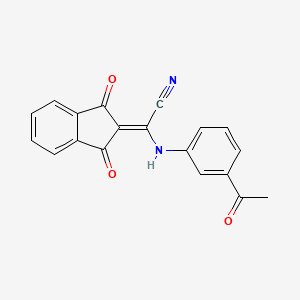
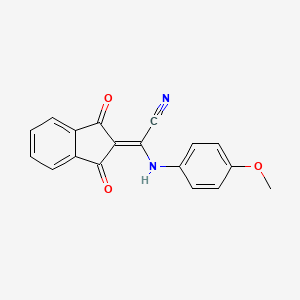
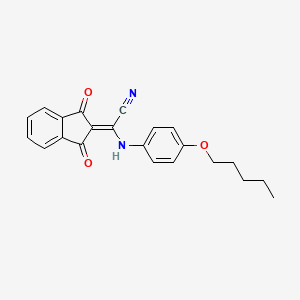
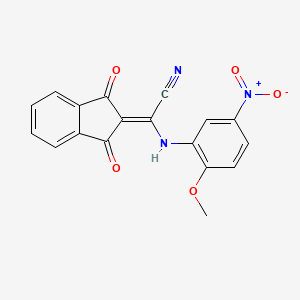
![propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747838.png)
